3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1291487-06-3
Cat. No.: VC2830391
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291487-06-3 |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
| Standard InChI | InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 |
| Standard InChI Key | WHEDNCYCEPSJGF-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 |
| Canonical SMILES | CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Basic Information
3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core with an ethyl substituent at position 3 and a phenyl-substituted sulfonamide moiety at position 8. This molecular architecture gives the compound distinctive chemical and biological properties worth investigating in detail .
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 1291487-06-3 |
| Molecular Formula | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 302.36 g/mol |
| InChI | 1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 |
| InChI Key | WHEDNCYCEPSJGF-UHFFFAOYSA-N |
The compound features a fused triazole-pyridine ring system with specific substitution patterns that determine its chemical behavior and potential biological activity .
Structural Characteristics
The molecular structure of 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide consists of several key components:
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A triazolo[4,3-a]pyridine core, which is a bicyclic heterocyclic system
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An ethyl group attached to position 3 of the triazole ring
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A sulfonamide group (SO₂NH) at position 8 of the pyridine ring
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A phenyl ring attached to the sulfonamide nitrogen
This arrangement of functional groups creates a molecule with multiple potential hydrogen bond donors and acceptors, as well as regions of hydrophobicity, which may contribute to its biological properties .
Physical and Chemical Properties
Physical Characteristics
The compound exists as a solid at standard temperature and pressure. Its physical properties are important for understanding its behavior in different environments and for developing appropriate formulations for potential applications .
Table 2: Physical Properties of 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Not specified in available data |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF |
| Purity (Commercial) | 95% |
| Country of Origin | GB (Great Britain) |
These physical properties highlight the compound's potential handling requirements for laboratory and industrial applications .
Chemical Reactivity
The chemical reactivity of 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide is determined by its functional groups. The sulfonamide group (SO₂NH) can act as a hydrogen bond donor through its NH moiety and as a hydrogen bond acceptor through its sulfone oxygen atoms. The triazole ring contains nitrogen atoms that can participate in coordination chemistry with metals and can engage in various non-covalent interactions.
The compound's reactivity profile suggests potential for chemical modifications at various positions, which could be exploited for structure-activity relationship studies in medicinal chemistry applications.
Synthesis and Preparation
| Parameter | Specification |
|---|---|
| Minimum Purity | 95% |
| Analytical Methods | Various (HPLC, NMR, Mass Spectrometry) |
| Storage Recommendations | Not explicitly stated, but likely requires storage in a cool, dry place protected from light |
These quality control measures help ensure consistency in research applications and facilitate reproducibility of experimental results .
Biological Activities and Applications
Structure-Activity Relationships
The compound's activity profile would likely be influenced by several structural features:
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The triazolopyridine core, which can affect binding to biological targets
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The ethyl substituent at position 3, which may influence lipophilicity and target selectivity
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The sulfonamide group, which is known to interact with enzymes such as carbonic anhydrase
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The phenyl ring, which could participate in π-π stacking interactions with aromatic amino acid residues in proteins
Comprehensive structure-activity relationship studies would be necessary to fully understand how these structural elements contribute to any observed biological activity.
| Category | Precautions |
|---|---|
| Personal Protection | Use personal protective equipment including gloves, eye protection, and lab coat (P280) |
| Exposure Prevention | Avoid breathing dust/fumes/gas/mist/vapors/spray (P261) |
| Hygiene Practices | Wash hands thoroughly after handling (P264); Do not eat, drink, or smoke when using this product (P270) |
| Work Environment | Use only outdoors or in a well-ventilated area (P271) |
| Emergency Response | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell and rinse mouth (P301+P312+P330); IF ON SKIN: Wash with plenty of water and call a POISON CENTER/doctor if you feel unwell (P302+P352+P312); IF INHALED: Remove person to fresh air and keep comfortable for breathing and call a POISON CENTER/doctor if you feel unwell (P304+P340+P312) |
| Storage and Disposal | Store in a dry place in a closed container (P402+P404); Dispose of contents/container according to local/regional/national/international regulations (P501) |
These precautions highlight the importance of proper laboratory safety practices when handling this compound .
Current Research Status and Future Directions
Research Gaps
Despite its potential interest as a bioactive compound, comprehensive studies on 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide appear limited in the publicly available literature. Several research areas warrant further investigation:
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Detailed structure-activity relationship studies to optimize biological activity
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Target identification to determine the molecular mechanisms of any observed biological effects
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Metabolic stability and pharmacokinetic profiling for compounds demonstrating promising bioactivity
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Crystal structure determination to better understand the three-dimensional arrangement of functional groups
Future Research Prospects
Future research on 3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide could focus on:
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Systematic biological screening against diverse targets to identify promising therapeutic applications
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Synthesis of structural analogs to develop more potent and selective derivatives
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Computational studies to predict binding modes with potential biological targets
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Investigation of physicochemical properties relevant to drug development, such as solubility, permeability, and stability
These research directions could expand our understanding of this compound and potentially lead to valuable applications in medicinal chemistry.
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